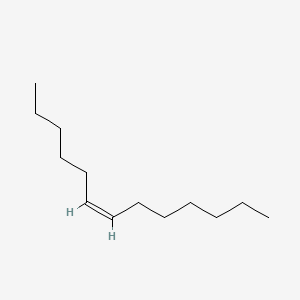
cis-6-Tridecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-6-Tridecene is an organic compound with the molecular formula C13H26 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the sixth and seventh carbon atoms in its structure. This compound exists in different stereoisomeric forms, including the (E)-cis-6-Tridecene and (Z)-cis-6-Tridecene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
cis-6-Tridecene can be synthesized through various methods. One common approach involves the alkylation of olefins with suitable chain hydrocarbons. This process typically requires a catalytic olefin and may involve a hydrogenation reaction of a conjugated olefin .
Industrial Production Methods
In industrial settings, this compound is often produced through direct alkylation reactions . These reactions are catalyzed and involve the addition of ethylene to olefin compounds under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
cis-6-Tridecene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of epoxides or alcohols.
Reduction: This reaction involves the addition of hydrogen, converting the double bond into a single bond, resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common reagents include and .
Reduction: Common reagents include in the presence of a .
Substitution: Common reagents include and .
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Synthesis Methods
Cis-6-Tridecene can be synthesized through several methods:
- Alkylation of Olefins : This involves the reaction of olefins with suitable hydrocarbons, often requiring a catalytic process.
- Direct Alkylation Reactions : Commonly used in industrial settings, this method includes adding ethylene to olefin compounds under controlled conditions.
Reactivity
this compound undergoes multiple types of chemical reactions:
- Oxidation : Produces epoxides or alcohols.
- Reduction : Converts the double bond into a single bond, yielding alkanes.
- Substitution : Involves replacing one atom or group in the compound with another.
Biological Applications
This compound is studied for its potential biological roles:
- Enzyme Interactions : Research has focused on its interactions with enzymes, exploring its biochemical pathways and effects on various biological processes.
- Medicinal Uses : Investigated for potential therapeutic applications, including its role in treating certain diseases.
Industrial Applications
This compound has significant industrial applications:
- Production of Polymers : It serves as a key building block in synthesizing various polymeric materials.
- Lubricants : Utilized in formulating lubricants due to its favorable chemical properties.
Case Studies and Research Findings
-
Chemical Behavior Study
- A study demonstrated the oxidation and reduction reactions of this compound, highlighting its ability to form valuable derivatives that can be utilized in further chemical synthesis .
- Biological Activity Investigation
- Industrial Application Analysis
Mecanismo De Acción
The mechanism of action of cis-6-Tridecene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes , influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Dodecene: Another unsaturated hydrocarbon with a similar structure but one less carbon atom.
6-Tetradecene: Similar structure but with one additional carbon atom.
6-Pentadecene: Similar structure but with two additional carbon atoms
Uniqueness of cis-6-Tridecene
This compound is unique due to its specific carbon chain length and position of the double bond . These characteristics influence its chemical reactivity and applications in various fields.
Propiedades
Número CAS |
6508-77-6 |
|---|---|
Fórmula molecular |
C13H26 |
Peso molecular |
182.35 g/mol |
Nombre IUPAC |
(Z)-tridec-6-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11- |
Clave InChI |
QHOMPCGOCNNMFK-QBFSEMIESA-N |
SMILES |
CCCCCCC=CCCCCC |
SMILES isomérico |
CCCCCC/C=C\CCCCC |
SMILES canónico |
CCCCCCC=CCCCCC |
Key on ui other cas no. |
24949-38-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















